

2-(4-Fluorophenyl)-3-oxobutanenitrile chemical structure

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-3-oxobutanenitrile

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Technical Guide: 2-(4-Fluorophenyl)-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with a role as a chemical intermediate in various synthetic processes. Its structure, featuring a reactive β -ketonitrile moiety and a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its potential applications in research and development.

Chemical Structure and Properties

2-(4-Fluorophenyl)-3-oxobutanenitrile possesses a central butanenitrile backbone substituted with a 4-fluorophenyl group at the α -position and a ketone at the β -position.

Property	Value	Reference
IUPAC Name	2-(4-fluorophenyl)-3-oxobutanenitrile	[1]
Synonyms	α -Acetyl-4-fluorobenzeneacetonitrile, 2-(4-fluorophenyl)acetoacetonitrile	[1]
CAS Number	447-03-0	[1][2]
Molecular Formula	C ₁₀ H ₈ FNO	[2]
Molecular Weight	177.17 g/mol	[1]
Appearance	Solid (form may vary)	[3]
SMILES	<chem>CC(=O)C(C#N)C1=CC=C(F)C=C1</chem>	[1]
InChI	InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3	[1]

Synthesis

The synthesis of **2-(4-Fluorophenyl)-3-oxobutanenitrile** can be achieved through the condensation of an appropriate ester with a nitrile in the presence of a strong base. A representative experimental protocol, adapted from established methods for the synthesis of related α -aryl- β -ketonitriles, is provided below.[4][5]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-3-oxobutanenitrile

Materials:

- Ethyl 4-fluorophenylacetate
- Acetonitrile

- Sodium ethoxide (or another suitable strong base like sodium hydride)
- Anhydrous ethanol
- Diethyl ether
- 10% Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** To the stirred solution of sodium ethoxide, add a mixture of ethyl 4-fluorophenylacetate and an excess of acetonitrile.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.
- **Acidification:** Carefully acidify the aqueous layer with cold 10% hydrochloric acid to precipitate the crude product.
- **Isolation:** Extract the product with several portions of diethyl ether. Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **2-(4-Fluorophenyl)-3-oxobutanenitrile**.
- **Purification:** The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(4-Fluorophenyl)-3-oxobutanenitrile** is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

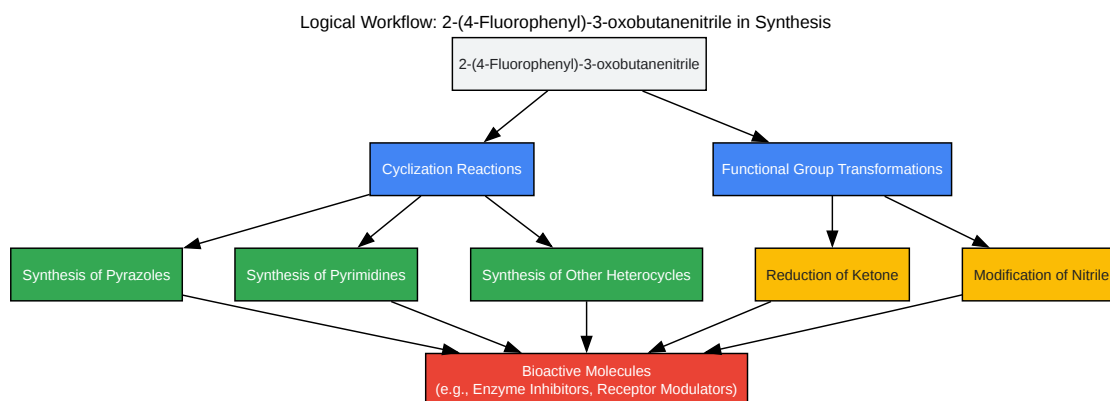
Spectroscopic Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the methyl protons (singlet), the methine proton (singlet), and the aromatic protons of the 4-fluorophenyl group (two doublets of doublets or multiplets).
¹³ C NMR	Resonances for the methyl carbon, the methine carbon, the nitrile carbon, the ketone carbonyl carbon, and the aromatic carbons of the 4-fluorophenyl group. The carbons attached to the fluorine will show coupling.
IR Spectroscopy	Characteristic absorption bands for the nitrile (C≡N) stretch, the ketone (C=O) stretch, and C-F bond vibrations. An FTIR spectrum in a KBr pellet has been reported. [1]
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section values for various adducts are available. [6]

Applications in Research and Drug Development

Currently, there is no specific, publicly available information detailing the biological activity or signaling pathway modulation of **2-(4-Fluorophenyl)-3-oxobutanenitrile** itself. Its primary role in the scientific literature and commercial availability is that of a versatile chemical intermediate.

The β-ketonitrile functional group is a valuable synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. The 4-fluorophenyl moiety is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability or to modulate receptor binding interactions.

Logical Workflow: Role as a Chemical Intermediate



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Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

2-(4-Fluorophenyl)-3-oxobutanenitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Fluorophenyl)-3-oxobutanenitrile is a valuable chemical building block with potential for use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry

and drug discovery. While specific biological activity for this compound has not been reported, its structural features suggest its utility in the creation of diverse libraries of compounds for biological screening. Further research into the synthetic applications and potential biological activities of derivatives of **2-(4-Fluorophenyl)-3-oxobutanenitrile** is warranted.

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